2-Benzothiazoleselenol

描述

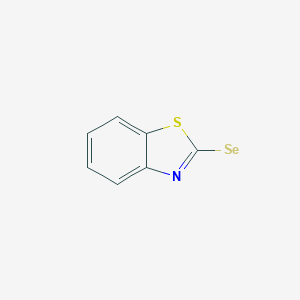

2-Benzothiazoleselenol is an organoselenium compound that features a benzothiazole ring fused with a selenol group at the second position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleselenol typically involves the cyclization of 2-aminothiophenol with selenium-containing reagents. One common method is the reaction of 2-aminothiophenol with selenium dioxide in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. This reaction yields this compound with moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable.

化学反应分析

Types of Reactions: 2-Benzothiazoleselenol undergoes various chemical reactions, including:

Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenide derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Selenoxide and selenone derivatives.

Reduction: Selenide derivatives.

Substitution: Various substituted benzothiazoleselenol derivatives.

科学研究应用

2-Benzothiazoleselenol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.

Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.

Medicine: Explored for its potential anticancer and antimicrobial activities.

Industry: Used in the development of novel materials with unique electronic and optical properties.

作用机制

The mechanism of action of 2-Benzothiazoleselenol involves its interaction with various molecular targets and pathways. The selenol group can undergo redox reactions, which play a crucial role in its biological activity. For example, the compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

相似化合物的比较

2-Benzothiazolethiol: Similar structure but contains a thiol group instead of a selenol group.

2-Benzothiazoleamine: Contains an amino group at the second position.

2-Benzothiazolecarboxylic Acid: Contains a carboxylic acid group at the second position.

Comparison: 2-Benzothiazoleselenol is unique due to the presence of the selenol group, which imparts distinct chemical and biological properties. Compared to 2-Benzothiazolethiol, the selenol group provides enhanced redox activity and potential therapeutic benefits. The presence of selenium also differentiates it from other benzothiazole derivatives, making it a valuable compound for various applications.

生物活性

2-Benzothiazoleselenol is an organoselenium compound characterized by a benzothiazole ring fused with a selenol group. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a benzothiazole moiety, which is known for its ability to interact with biological systems, combined with a selenol functional group that enhances its redox properties.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The selenol group can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Additionally, it can inhibit various enzymes by binding to their active sites, modulating their activity effectively.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can reduce oxidative damage in cells by neutralizing free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

- Cell Line Studies : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that this compound could inhibit cell growth significantly. The IC50 values ranged from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures) .

- Mechanism : The compound appears to induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria:

- Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be as low as 50 μg/mL for certain derivatives .

- Broader Spectrum : In addition to bacteria, some derivatives have demonstrated antifungal and antiprotozoal activities, indicating a broad spectrum of antimicrobial action .

Comparative Analysis with Related Compounds

A comparison of this compound with other benzothiazole derivatives highlights its unique properties:

| Compound | Functional Group | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Selenol | High | Significant | Moderate |

| 2-Benzothiazolethiol | Thiol | Moderate | Low | Low |

| 2-Benzothiazoleamine | Amine | Low | Moderate | Low |

| 2-Benzothiazolecarboxylic Acid | Carboxylic Acid | Low | Moderate | Moderate |

The presence of the selenol group in this compound contributes to enhanced redox activity compared to its thiol counterpart, making it more effective as an antioxidant and therapeutic agent .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Lung Cancer : A study focused on the efficacy of this compound in reducing tumor size in xenograft models demonstrated significant tumor regression when administered at specific dosages over a period of weeks.

- Antimicrobial Efficacy : Another case study evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria, showing promise as an alternative therapeutic agent in treating infections that are difficult to manage with conventional antibiotics.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzothiazoleselenol, and what key experimental parameters influence yield and purity?

- Methodological Answer : Synthesis often involves cyclization of precursors (e.g., 2-aminothiophenol derivatives) with selenium sources under controlled conditions. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) or copper iodide for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., THF/Et₃N mixtures) to stabilize intermediates and enhance reactivity .

- Temperature : Reflux conditions (55–80°C) to accelerate cyclization .

- Purification : Recrystallization (ethanol) or silica gel chromatography to isolate pure products .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : To resolve crystal structure and selenium coordination geometry (e.g., CCDC deposition protocols) .

- Elemental Analysis : Verify stoichiometry, particularly selenium content .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Emergency Protocols : Immediate washing with water for skin exposure and medical consultation for ingestion .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and oxidizing agents to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer :

- Systematic Replication : Reproduce experiments using standardized protocols (e.g., solvent purity, reaction time) .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. X-ray) to confirm consistency .

- Meta-Analysis : Statistically evaluate literature data to identify outliers or methodological biases .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model selenium’s electrophilic/nucleophilic behavior in reactions (e.g., Gaussian or ORCA software) .

- Molecular Dynamics (MD) : Simulate solvent effects on stability and reaction pathways .

- Validation : Correlate computational predictions with experimental kinetic data .

Q. How does the choice of solvent and catalyst affect the reaction kinetics in this compound synthesis?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMF) increase reaction rates by stabilizing transition states, while non-polar solvents may reduce side reactions .

- Catalyst Screening : Test Pd vs. Cu catalysts to optimize turnover frequency (TOF) and selectivity. Monitor progress via HPLC or in situ IR spectroscopy .

Q. What strategies can be employed to optimize the scalability of this compound synthesis without compromising purity?

- Methodological Answer :

属性

InChI |

InChI=1S/C7H4NSSe/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQZSIHTBGOSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NSSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422559 | |

| Record name | (1,3-Benzothiazol-2-yl)selanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-72-3 | |

| Record name | 2-Benzothiazoleselenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Benzothiazol-2-yl)selanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。